REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.C([Li])CCC>C(OCC)C>[N:15]1[CH:16]=[CH:17][C:12]([C:3]2[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=2[B:18]([OH:23])[OH:19])=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)C1=CC=NC=C1
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Name
|
|
Quantity
|
1.845 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
50.9 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
4.67 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added dropwise
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Type
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CUSTOM
|
Details
|
The dry-ice bath was removed
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Type
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ADDITION
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Details
|
2N aqueous NaOH solution (50 mL) was added
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Type
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STIRRING
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Details
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The resulting biphasic mixture was stirred vigorously for one hour
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Duration
|
1 h
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Type
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ADDITION
|
Details
|
The mixture was diluted with water
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The diethyl ether was then extracted with water (×2)
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Type
|
WASH
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Details
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washed twice with diethyl ether
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (three times)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=C(C=CC(=C1)C(F)(F)F)B(O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |